molecular formula C16H17N5O2S B2385941 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 874467-60-4

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2385941
CAS RN: 874467-60-4
M. Wt: 343.41
InChI Key: MWNXWGSWHYFACS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide” are not well-documented. Tetrazoles, in general, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Scientific Research Applications

Overview

The chemical compound 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, due to its structural complexity, might have relevance in various scientific research areas, particularly in drug development and environmental science. While direct studies on this specific compound were not found, insights can be garnered from research on related compounds, such as sulfonamides and furan derivatives, which share structural motifs or functional groups with the compound .

Sulfonamides in Drug Development

Sulfonamides, due to their sulfonamide moiety, are a key feature in many clinically used drugs, offering a wide range of therapeutic applications from antimicrobials to anticonvulsants. Research highlights the versatility of the sulfonamide group in drug development, underscoring its role in the design of carbonic anhydrase inhibitors (CAIs) and multi-targeted receptor tyrosine kinase inhibitors like pazopanib. These compounds have shown significant efficacy as antiglaucoma agents and in tumor growth inhibition respectively, suggesting that related compounds could have potential in similar therapeutic areas (Carta, Scozzafava, & Supuran, 2012).

Furan Derivatives in Material and Environmental Science

Furan derivatives, represented in the compound's structure by the furan-2-ylmethyl group, are significant in the development of new materials and as intermediates in organic synthesis. They have been explored for their potential in creating sustainable polymers and fuels from renewable resources. The synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives underscores the role of furan compounds in advancing green chemistry and material science. This research suggests a possible interest in 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide in the development of environmentally friendly materials or as intermediates in the synthesis of bioactive molecules (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-2-12-6-3-4-8-14(12)21-16(18-19-20-21)24-11-15(22)17-10-13-7-5-9-23-13/h3-9H,2,10-11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXWGSWHYFACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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